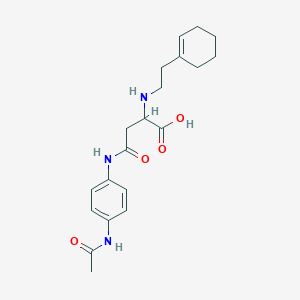

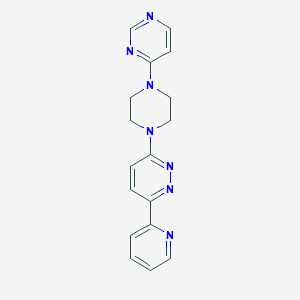

![molecular formula C9H9BrN2O B2758225 {6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 217435-70-6](/img/structure/B2758225.png)

{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the CAS Number: 217435-70-6 . It has a molecular weight of 241.09 and its IUPAC name is (6-bromo-8-methylimidazo [1,2-a]pyridin-3-yl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrN2O/c1-6-2-7 (10)4-12-8 (5-13)3-11-9 (6)12/h2-4,13H,5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 173-174°C .Applications De Recherche Scientifique

Chemical Synthesis and Coordination Complexes

The study and development of chemical compounds and coordination complexes represent a significant area of research, focusing on the synthesis and characterization of novel materials. For instance, the synthesis of dihapto-coordinated rhenium complexes demonstrates the acid-catalyzed methanol addition, resulting in dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes, showcasing the versatility of methanol in facilitating complex chemical reactions and highlighting the stereoselective addition of methoxy groups (Friedman & Harman, 2001).

Nanocrystal Synthesis

The rapid room-temperature synthesis of nanocrystals, such as those of Zeolitic Imidazolate Frameworks (ZIF-8), underscores methanol's role as a solvent facilitating the creation of well-shaped nanocrystals with a narrow size distribution. This process, monitored by time-resolved static light scattering, highlights methanol's efficacy in the synthesis of microporous and thermally stable materials (Cravillon et al., 2009).

Catalytic and Synthetic Methodologies

The use of methanol in catalytic processes, such as the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, illustrates its potential as both a C1 synthon and H2 source. This method, leveraging methanol's properties for the selective N-methylation of amines and synthesis of pharmaceutical agents through late-stage functionalization, exemplifies the innovative application of methanol in organic synthesis and drug development (Sarki et al., 2021).

Molecular and Crystal Structures

Research into molecular and crystal structures, such as the synthesis and characterization of compounds like Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, showcases the intricate relationships between chemical structure, synthesis conditions, and material properties. These studies, often utilizing methanol as a solvent, contribute to our understanding of molecular interactions and the design of functional materials (Ge, Ge, & Cao, 2011).

Photophysical Properties and Material Synthesis

Investigations into the photophysical properties of compounds, such as the one-pot synthesis of emitters with large Stokes' shifts, underline methanol's utility in facilitating reactions that yield materials with unique optical properties. These studies not only advance our knowledge of chemical synthesis but also open avenues for developing new materials for optical and electronic applications (Volpi et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(6-bromo-8-methylimidazo[1,2-a]pyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHVGHRVDFCSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2CO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

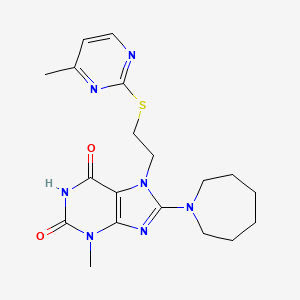

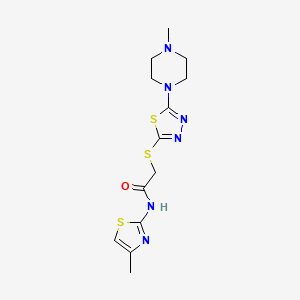

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2758142.png)

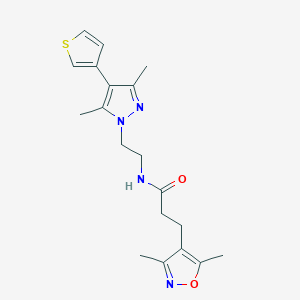

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanethiol](/img/structure/B2758147.png)

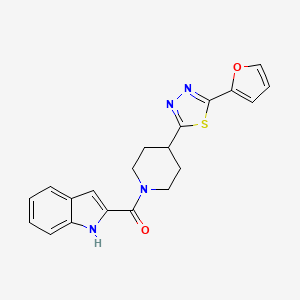

![Benzo[d][1,3]dioxol-5-yl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate](/img/structure/B2758148.png)

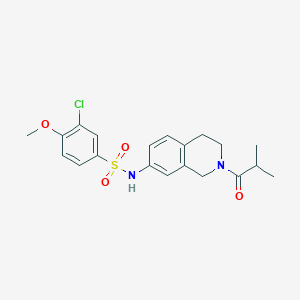

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylquinolin-5-yl)acetamide](/img/structure/B2758150.png)

![6-chloro-N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2758153.png)

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)